

Application Note: Analysis of Ethyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Ethyl tiglate*

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Abstract

This application note details a robust method for the qualitative and quantitative analysis of **ethyl tiglate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Ethyl tiglate**, an unsaturated ester, is a volatile organic compound found in various natural products and is of interest in flavor, fragrance, and pharmaceutical research. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results.

Introduction

Ethyl tiglate ((E)-2-methyl-2-butenoic acid ethyl ester) is a key aroma compound with a characteristic fruity and earthy odor.^[1] Its analysis is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic and metabolic studies in drug development. Gas chromatography coupled with mass spectrometry offers the high sensitivity and selectivity required for the identification and quantification of **ethyl tiglate** in complex matrices. This document provides a detailed protocol for its analysis by GC-MS.

Experimental Protocols

Sample Preparation

For analysis, a standard stock solution of **ethyl tiglate** should be prepared in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
Column	DB-1, HP-5MS, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (Split ratio 20:1, adjustable based on concentration)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Scan Mode	Full Scan (m/z 40-200) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Quantification	m/z 55 (quantifier), 83, 100, 113 (qualifiers) [2] [3]

Data Presentation

Qualitative Analysis

The identity of **ethyl tiglate** can be confirmed by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum of **ethyl tiglate** is characterized by a molecular ion peak at m/z 128 and several key fragment ions.[\[3\]](#)[\[4\]](#)

Table 3: Characteristic Mass Fragments of **Ethyl Tiglate**[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
55	100.0	[C ₄ H ₇] ⁺
83	~77-84	[M-OC ₂ H ₅] ⁺
29	~38-47	[C ₂ H ₅] ⁺
100	~23-29	[M-C ₂ H ₄] ⁺
113	~22	[M-CH ₃] ⁺
128	~20	[M] ⁺ (Molecular Ion)

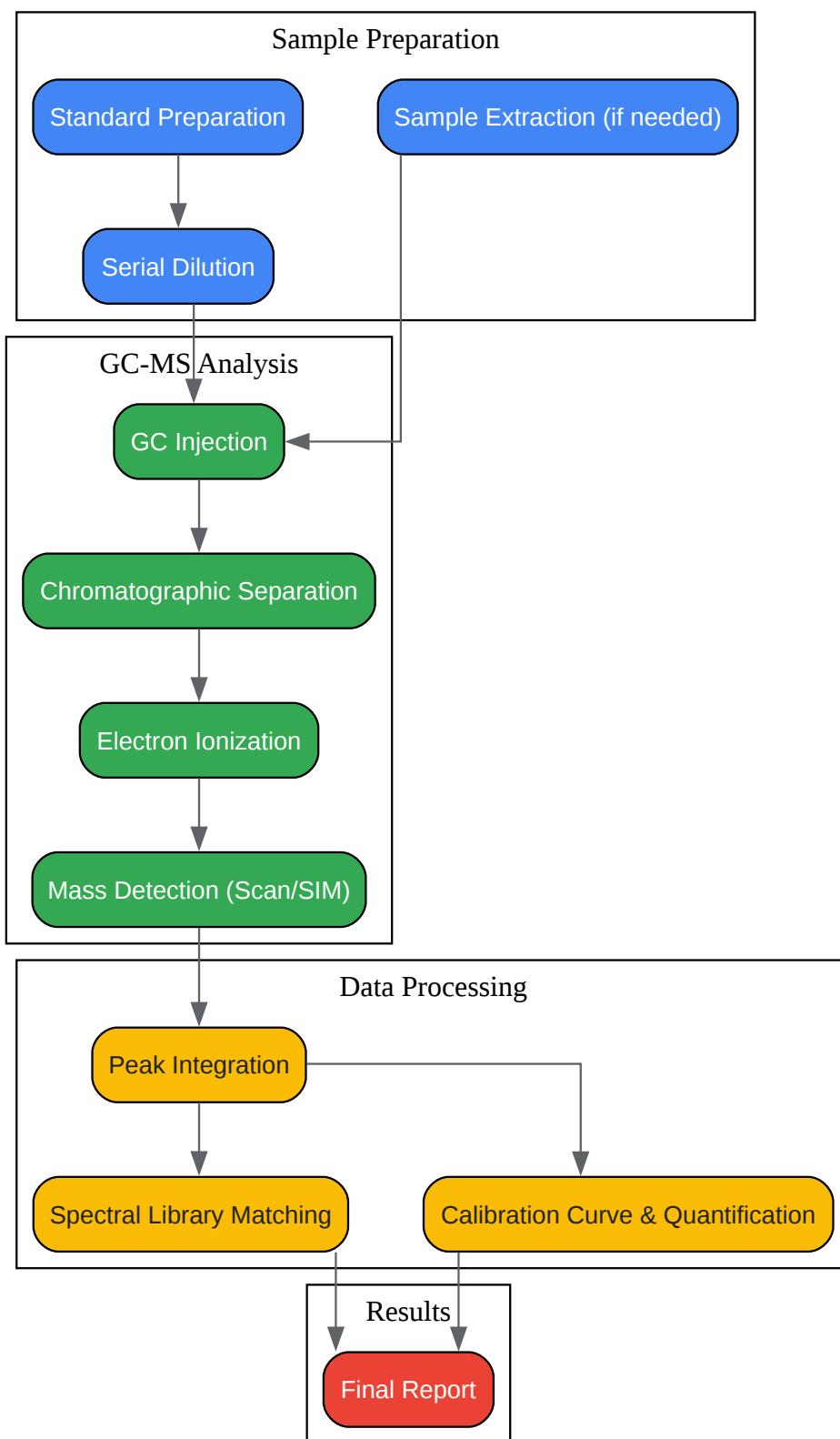
Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 55) against the concentration of the **ethyl tiglate** standards. The concentration of **ethyl tiglate** in unknown samples is then determined from this calibration curve.

Table 4: Kovats Retention Indices of **Ethyl Tiglate**[2][5]

Column Type	Active Phase	Retention Index (I)
Standard Non-Polar	DB-1	923 - 924
Semi-Standard Non-Polar	SPB-5	939
Semi-Standard Non-Polar	HP-5MS	938 - 949
Standard Polar	-	1223 - 1229

Experimental Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **ethyl tiglate**.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of **ethyl tiglate**. The detailed protocol and data tables serve as a valuable resource for researchers and scientists in various fields. The provided experimental parameters can be adapted to specific instrumentation and analytical requirements.

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